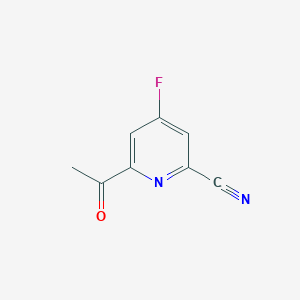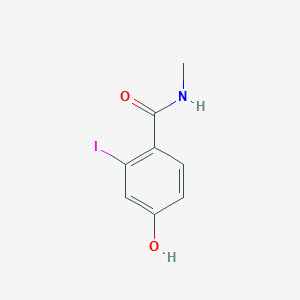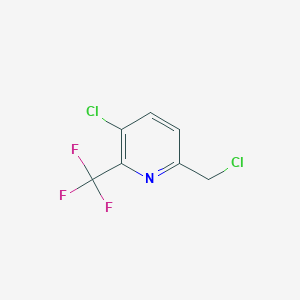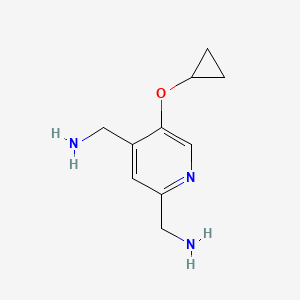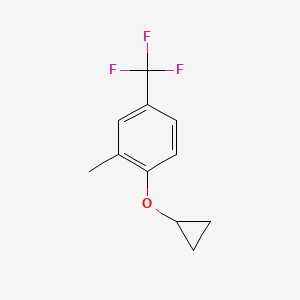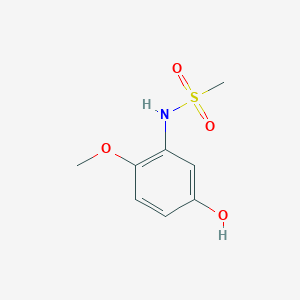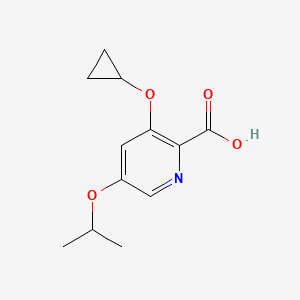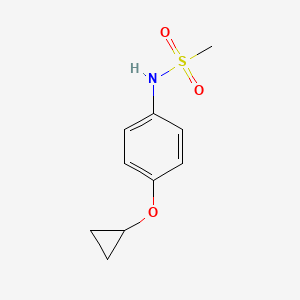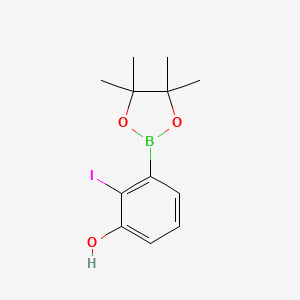
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is an organoboron compound that features both iodine and boron atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include substituted phenols with various functional groups replacing the iodine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boron moiety with aryl halides.
科学的研究の応用
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential drug candidates through its reactivity in forming carbon-carbon bonds.
Material Science: Utilized in the development of new materials with unique electronic properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action for 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol primarily involves its reactivity in cross-coupling reactions. The boron moiety participates in the transmetalation step of the Suzuki-Miyaura reaction, while the iodine atom can undergo oxidative addition to palladium catalysts. These steps facilitate the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-anisole
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzoic acid
Uniqueness
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is unique due to the presence of both iodine and boron atoms, which confer distinct reactivity patterns. This dual functionality allows for a wide range of synthetic applications, making it a versatile compound in organic chemistry.
特性
分子式 |
C12H16BIO3 |
|---|---|
分子量 |
345.97 g/mol |
IUPAC名 |
2-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3 |
InChIキー |
ZPHSWNWHDZLHJU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



